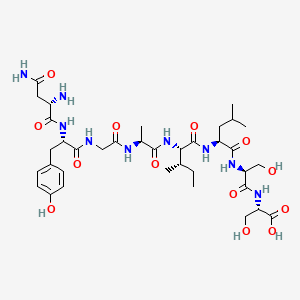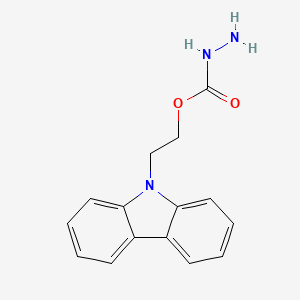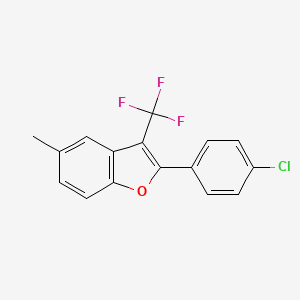
Benzofuran, 2-(4-chlorophenyl)-5-methyl-3-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzofuran, 2-(4-chlorophenyl)-5-methyl-3-(trifluoromethyl)- is a synthetic organic compound belonging to the benzofuran family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzofuran derivatives is the cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as palladium-catalyzed cyclization, is also employed in the synthesis of benzofuran derivatives .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves scalable synthetic routes that ensure high yields and purity. Methods such as microwave-assisted synthesis and photochemical reactions have been explored for the efficient production of benzofuran derivatives .
Análisis De Reacciones Químicas
Types of Reactions
Benzofuran, 2-(4-chlorophenyl)-5-methyl-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can introduce functional groups such as hydroxyl or carbonyl groups into the benzofuran ring.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce carbonyl compounds to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzofuran derivatives can yield benzofuranones, while substitution reactions can introduce halogens, alkyl, or aryl groups onto the benzofuran ring .
Aplicaciones Científicas De Investigación
Biology: These compounds exhibit significant biological activities, including anticancer, antibacterial, antiviral, and antifungal properties
Medicine: Benzofuran derivatives are explored as potential therapeutic agents for diseases such as cancer, neurodegenerative disorders, and infectious diseases
Mecanismo De Acción
The mechanism of action of benzofuran, 2-(4-chlorophenyl)-5-methyl-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit enzymes such as tyrosine kinases and topoisomerases, which play crucial roles in cell signaling and DNA replication . Additionally, these compounds can modulate oxidative stress pathways and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to benzofuran, 2-(4-chlorophenyl)-5-methyl-3-(trifluoromethyl)- include other benzofuran derivatives with different substituents, such as:
- Benzofuran, 2-(4-methoxyphenyl)-5-methyl-3-(trifluoromethyl)-
- Benzofuran, 2-(4-bromophenyl)-5-methyl-3-(trifluoromethyl)-
- Benzofuran, 2-(4-nitrophenyl)-5-methyl-3-(trifluoromethyl)-
Uniqueness
The uniqueness of benzofuran, 2-(4-chlorophenyl)-5-methyl-3-(trifluoromethyl)- lies in its specific substituents, which confer distinct biological and chemical properties. The presence of the 4-chlorophenyl group enhances its lipophilicity and potential interactions with biological targets, while the trifluoromethyl group can improve metabolic stability and bioavailability .
Propiedades
Número CAS |
821770-01-8 |
|---|---|
Fórmula molecular |
C16H10ClF3O |
Peso molecular |
310.70 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-5-methyl-3-(trifluoromethyl)-1-benzofuran |
InChI |
InChI=1S/C16H10ClF3O/c1-9-2-7-13-12(8-9)14(16(18,19)20)15(21-13)10-3-5-11(17)6-4-10/h2-8H,1H3 |
Clave InChI |
RJTQANIAZAZEPR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=C2C(F)(F)F)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



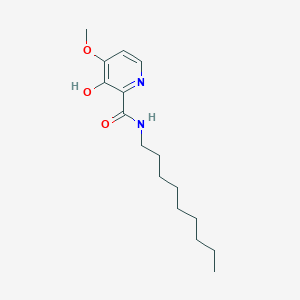
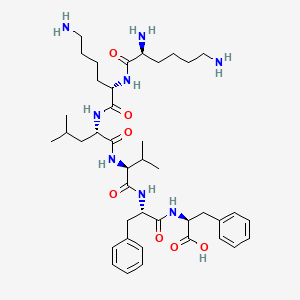
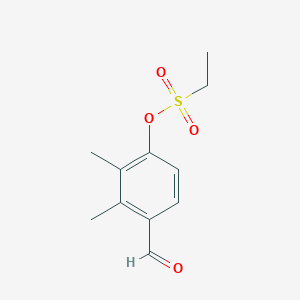


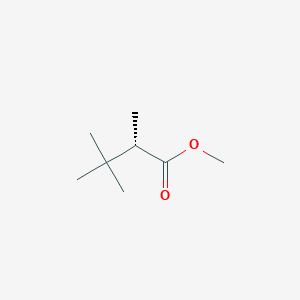

![1-Methyl-5-[2-(pyridin-4-yl)ethenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B14233895.png)


![3-[(R)-(4-Chlorophenyl)(hydroxy)methyl]but-3-en-2-one](/img/structure/B14233922.png)
